molecular formula C9H12S B2423803 1-Phenylpropane-1-thiol CAS No. 76877-93-5

1-Phenylpropane-1-thiol

Cat. No. B2423803
CAS RN: 76877-93-5
M. Wt: 152.26
InChI Key: WKTSFRBEJWLNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpropane-1-thiol, also known as 1-phenyl-1-propanethiol, is an organic compound with the molecular formula C9H12S . It has a molecular weight of 152.26 . The compound is characterized by a phenyl group (a six-carbon aromatic ring) attached to a propyl group (a three-carbon alkyl chain) with a sulfur atom at the end .


Synthesis Analysis

1-Phenylpropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of sodium hydrosulfide with unhindered alkyl halides . Another method uses thiourea as a nucleophilic sulfur source producing alkylisothiouronium salts which are then hydrolyzed to thiols .


Molecular Structure Analysis

The molecular structure of 1-Phenylpropane-1-thiol consists of a phenyl group (a six-carbon aromatic ring) attached to a propyl group (a three-carbon alkyl chain) with a sulfur atom at the end . The InChI code for this compound is 1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 .


Chemical Reactions Analysis

Thiols, including 1-Phenylpropane-1-thiol, are known to undergo various chemical reactions. They can be prepared using the hydrosulfide anion as a nucleophile in a nucleophilic substitution reaction with alkyl halides . Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .


Physical And Chemical Properties Analysis

1-Phenylpropane-1-thiol is a clear, colorless liquid at room temperature . It has a molecular weight of 152.26 . It is slightly less dense than water, with a density of about 0.86 g/cm3 at 20°C .

Scientific Research Applications

Plasmonic Probes and Chiral Nanoparticles

Chirality—the property of having a non-superimposable mirror image—is a captivating topic in science. Chiral nanoparticles, including those derived from 1-phenylpropane-1-thiol, exhibit unique chiroptical properties. Plasmonic effects arise from collective oscillations of free electrons in nanostructures, allowing light confinement at nanoscales. Researchers synthesize nanoparticles and impart chirality to them, leading to increased chiroptical interactions. These chiral nanoparticles find applications in biological and pharmaceutical industries, serving as plasmonic probes .

Ligand Exchange Reactions on Gold Nanoclusters

1-Phenylpropane-1-thiol can participate in ligand exchange reactions with gold nanoclusters. By replacing existing ligands, functionalities such as chirality (even in initially achiral nanoclusters), size transformation, phase transfer, and the addition of fluorescence or biological labels can be achieved. These modified nanoclusters have applications in sensing, imaging, and drug delivery .

Future Directions

While specific future directions for 1-Phenylpropane-1-thiol were not found in the search results, research into the properties and potential applications of similar compounds, such as propylbenzene, continues . This includes exploring its synthesis, uses, health hazards, disposal, and potential for future research .

  • "Thiol-ene “click” reactions and recent applications in polymer and materials synthesis"
  • "677. Olefinic additions with asymmetric reactants. Part IV. The addition of (±)-, (+)-, and (–)-1-phenylpropane-2-thiol to olefins. The optical stability of asymmetric sulphones"

properties

IUPAC Name

1-phenylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSFRBEJWLNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpropane-1-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.